molecular formula C17H22N2O4 B5311581 1-(2-Ethoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one

1-(2-Ethoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one

Cat. No.: B5311581
M. Wt: 318.4 g/mol
InChI Key: YIKXMXDLCAYJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a 2-ethoxyphenyl substituent at the 1-position and a morpholine-4-carbonyl group at the 4-position of the pyrrolidin-2-one core. Pyrrolidinones are a well-studied class of heterocyclic compounds with diverse pharmacological applications, including antioxidant, anti-inflammatory, and enzyme-inhibitory activities . The morpholine moiety enhances solubility and bioavailability, while the ethoxyphenyl group may influence electronic properties and target binding .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-2-23-15-6-4-3-5-14(15)19-12-13(11-16(19)20)17(21)18-7-9-22-10-8-18/h3-6,13H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKXMXDLCAYJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328395
Record name 1-(2-ethoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730384
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

873565-41-4
Record name 1-(2-ethoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The following table summarizes key structural analogs and their reported activities:

Compound Name (Source) Core Structure Substituents Pharmacological Activity Key Features
Target Compound Pyrrolidin-2-one 1-(2-Ethoxyphenyl), 4-(morpholine-4-carbonyl) Not explicitly reported (inferred potential: enzyme inhibition, CNS activity) Ethoxy group enhances lipophilicity; morpholine improves solubility
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazol-2-yl)pyrrolidin-2-one Pyrrolidin-2-one 1-(5-Chloro-2-hydroxyphenyl), 4-(5-thioxo-1,3,4-oxadiazol-2-yl) Antioxidant activity 1.5× ascorbic acid (DPPH assay) Thioxo-oxadiazole enhances radical scavenging
1-(4-Fluorophenyl)-4-(benzimidazol-2-yl)pyrrolidin-2-one Pyrrolidin-2-one 1-(4-Fluorophenyl), 4-(1-(2-morpholinylethyl)-benzimidazol-2-yl) Not reported (potential kinase inhibition) Fluorophenyl and benzimidazole may improve target selectivity
1-(4-Methoxyphenyl)-4-(3-phenyl-oxadiazol-5-yl)pyrrolidin-2-one Pyrrolidin-2-one 1-(4-Methoxyphenyl), 4-(3-phenyl-1,2,4-oxadiazol-5-yl) Not reported (bioisosteric replacement for metabolic stability) Oxadiazole as a bioisostere for ester/carbamate groups
1-Ethyl-4-(2-morpholinylethyl)-3,3-diphenyl-pyrrolidin-2-one Pyrrolidin-2-one 1-Ethyl, 4-(2-morpholinylethyl), 3,3-diphenyl Not reported (possible CNS activity due to diphenyl groups) Diphenyl groups may enhance blood-brain barrier penetration

Substituent Effects on Bioactivity

  • Ethoxyphenyl vs. Hydroxyphenyl/Chlorophenyl (): The 2-ethoxyphenyl group in the target compound is less polar than the 5-chloro-2-hydroxyphenyl group in , which may reduce antioxidant activity but improve membrane permeability.
  • Morpholine-carbonyl vs. Oxadiazole/Benzimidazole ():
    The morpholine-carbonyl group is a polar, hydrogen-bond-accepting moiety, contrasting with the thioxo-oxadiazole () or benzimidazole (), which may participate in π-π stacking or metal coordination. This difference suggests divergent target profiles, such as kinase inhibition (morpholine) vs. antioxidant mechanisms (oxadiazole) .

Physicochemical Properties

  • Lipophilicity (logP):
    The ethoxyphenyl group (moderate logP) balances lipophilicity better than the highly polar hydroxyphenyl () or the more lipophilic diphenyl groups ().
  • Solubility:
    Morpholine derivatives generally exhibit higher aqueous solubility due to the oxygen atom’s hydrogen-bonding capacity, a critical advantage over compounds like the benzimidazole analog () .

Methodological Considerations in Structural Analysis

The structural determination of these compounds often relies on crystallographic tools such as SHELXL (for refinement) and ORTEP-3 (for graphical representation) . For example, analogs in and likely used these programs for confirming stereochemistry and intermolecular interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.